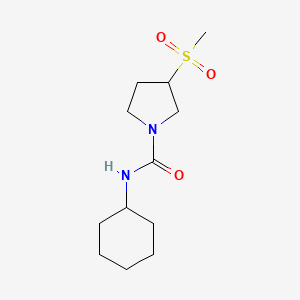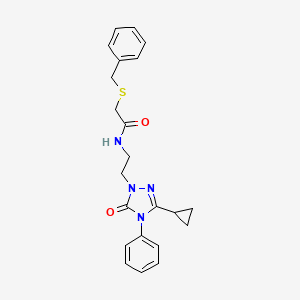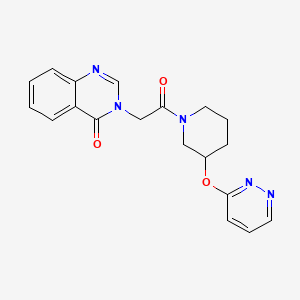
2-(Methoxymethyl)oxane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves the formation of specific bonds and functional groups. For example, the paper titled "Synthese von substituierten 2-(Ethoxycarbonyl-formyl-methylen)-2H-benzopyranen und ihre Überführung in Polymethinderivate" discusses the reaction of 3-chloro-2-ethoxycarbonyl crotonic aldehyde with hydroxybenzene carbaldehydes to form benzopyrans under mild conditions . This indicates that similar aldehydes can be used as building blocks in the synthesis of more complex molecules.
Molecular Structure Analysis
The molecular structure of aldehydes and their derivatives can be quite complex, as seen in the paper "The crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate" which describes a dimeric structure with a central 6-membered ring and two 5-membered rings . This suggests that "2-(Methoxymethyl)oxane-2-carbaldehyde" could also form interesting structural motifs, potentially including rings and dimeric forms.
Chemical Reactions Analysis
Aldehydes can undergo various chemical reactions, including nucleophilic substitutions. The paper "Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles" demonstrates the versatility of an aldehyde derivative in reactions with nucleophiles to create substituted indoles . This implies that "2-(Methoxymethyl)oxane-2-carbaldehyde" may also participate in similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aldehydes can be influenced by their molecular structure. For instance, the paper "Crystal structure, spectroscopic properties, and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde" reports on the intramolecular and intermolecular hydrogen bonding that affects the crystal structure and stability of the compound . Such insights can be extrapolated to predict the behavior of "2-(Methoxymethyl)oxane-2-carbaldehyde" in different environments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of complex steroid structures utilizing similar compounds highlights the role of these chemicals in developing chiral ligands for copper ions and molecular oxygen activation (Magyar et al., 2003). This research underscores the utility in synthetic chemistry, particularly in creating compounds with potential catalytic applications.
Antioxidant Activity and Phenolic Content Misidentification
- Research on hydrothermal hydrolysis in plant foods reveals that similar compounds can lead to the formation of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF), which may be misidentified as phenolics due to their UV absorption properties. This study by Chen et al. (2014) emphasizes the importance of accurate characterization of phenolic content and antioxidant activities in plant foods (Chen et al., 2014).
Molecular Framework and Hydrogen Bonding
- The investigation into the crystalline structure of related compounds demonstrates their capacity to form one-dimensional chains through hydrogen bonding, providing insight into molecular design and supramolecular chemistry (Cobo et al., 2009).
Oxidative Stability and Methoxymethylation
- The reduction and subsequent oxidation of similar molecules to form o-benzoquinones highlight the steric effects on photostability, offering pathways for the development of novel compounds with enhanced stability (Arsenyev et al., 2016).
Antibacterial Effects and New Derivatives
- Synthesis of new derivatives and their antibacterial effects, as reported by Behrami and Dobroshi (2019), showcase the potential of such compounds in contributing to the development of new antibacterial agents, emphasizing the interdisciplinary applications ranging from organic synthesis to microbiology (Behrami & Dobroshi, 2019).
Efficient Methoxymethylation of Alcohols
- The methoxymethylation of alcohols using formaldehyde dimethoxy acetal, catalyzed by silica sulfuric acid under solvent-free conditions, introduces a method for producing methoxymethyl ethers with high yield and purity, underscoring the significance of such compounds in facilitating organic synthesis reactions (Niknam et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(methoxymethyl)oxane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-7-8(6-9)4-2-3-5-11-8/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGPVVBNFNWIBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCO1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


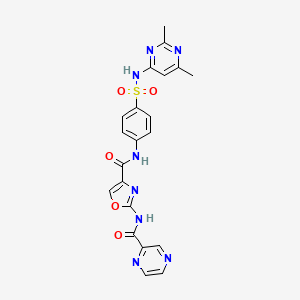
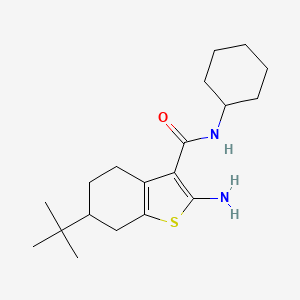
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2551334.png)
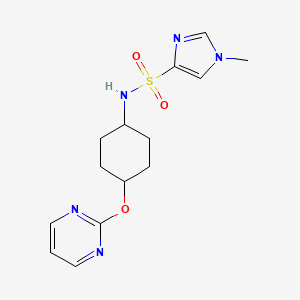
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2551336.png)
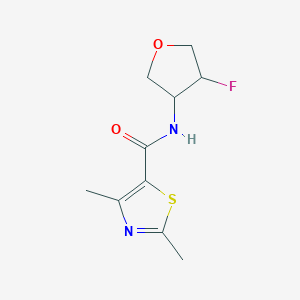
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2551341.png)
